
2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethoxybenzoyl group, a tetrahydroquinoxalin group, and a trifluoromethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. For example, the trifluoromethyl group could potentially be introduced through a process known as trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoxalin group suggests that the compound has a cyclic structure, while the trifluoromethylphenyl group would add additional complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the trifluoromethyl group, for example, could increase the compound’s stability and resistance to degradation .科学的研究の応用
Antimicrobial Activity
Compounds structurally related to the specified molecule have been synthesized and tested for their antimicrobial properties. For instance, rhodanine-3-acetic acid derivatives have shown activity against a range of bacteria, mycobacteria, and fungi. Certain derivatives demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis and non-tuberculous mycobacteria, suggesting potential applications in treating infections caused by these pathogens (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Activity
Another application involves the synthesis of compounds for evaluating their anticancer activity. Derivatives have been designed, synthesized, and tested on cancer cell lines, with some showing promising anticancer properties. This suggests potential therapeutic applications in cancer treatment, emphasizing the need for further investigation to identify effective anticancer agents (Al-Sanea et al., 2020).
Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide have been synthesized and characterized, demonstrating significant antioxidant activity in vitro. This suggests potential applications in preventing oxidative stress-related diseases, highlighting the role of these compounds in medicinal chemistry (Chkirate et al., 2019).
Anxiosedative and Antidepressant Properties
Certain quinazoline acetanilide derivatives have been synthesized and assessed for their anxiosedative and antidepressant properties. Some derivatives exhibited pronounced anxiolytic, antiphobic, and antidepressant activity, suggesting their potential as candidates for further studies on their psychotropic properties (Tyurenkov et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O4/c1-2-36-19-12-10-16(11-13-19)25(35)32-21-9-4-3-8-20(21)31-24(34)22(32)15-23(33)30-18-7-5-6-17(14-18)26(27,28)29/h3-14,22H,2,15H2,1H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHQGRZLNZADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

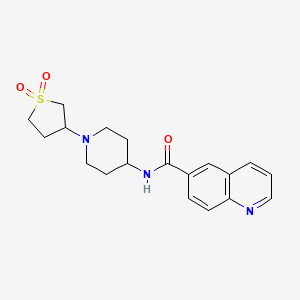
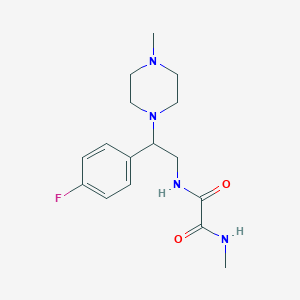
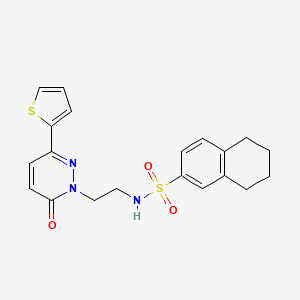
![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)
![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)
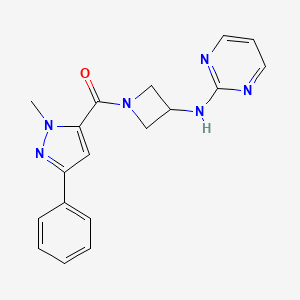
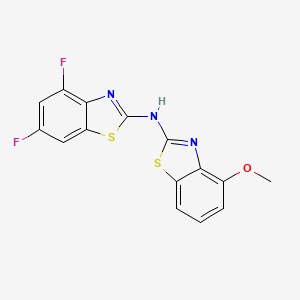
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)
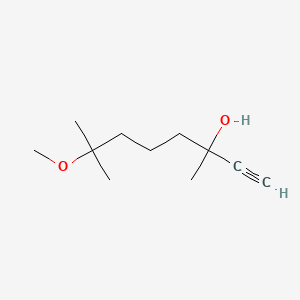

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)
![1-[4-(Dimethylamino)benzyl]-5-oxoproline](/img/structure/B2817956.png)